2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine
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Description
Synthesis Analysis
The synthesis of related pyridine derivatives can be achieved through various methods. For instance, a one-pot synthesis involving relay catalysis has been used to create methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, which could potentially be adapted for the synthesis of the compound . Additionally, a method for introducing active methylene or methine groups to the piperidine skeleton has been reported, which could be a step towards synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray diffraction and spectroscopy. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated using single-crystal X-ray diffraction and FT-IR spectroscopy . These techniques could be applied to determine the molecular structure of "2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine".
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves a three-component reaction that could provide insights into the types of chemical reactions that "2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as 2-methoxy-3,5-dinitropyridine, can be characterized by their crystal structure and molecular conformation . These properties are crucial for understanding the behavior of the compound in different environments and can affect its potential applications.
Scientific Research Applications
Corrosion Inhibition in Iron
Research involving piperidine derivatives, closely related to 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine, has demonstrated their effectiveness as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition properties (Kaya et al., 2016).
Synthesis of Unconventional Piperidines
A copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine has been used for the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine. This method aids in the synthesis of new polyfunctionalized piperidine derivatives bearing unconventional substitution patterns (Crotti et al., 2011).
Antitumor Activity
Compounds with two indole systems separated by a heterocycle such as pyridine or piperazine, including derivatives similar to 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine, have shown significant antitumor activity. These compounds have been evaluated for their efficacy in inhibiting tumor growth in various human cell lines (Andreani et al., 2008).
Insecticidal Properties
Pyridine derivatives, similar to 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine, have been synthesized and tested for their insecticidal properties. Studies have indicated that these compounds possess moderate to strong aphidicidal activities (Bakhite et al., 2014).
c-Met/ALK Inhibitors
Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, showing potential as potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitors. These compounds could be significant in pharmacological and antitumor assays (Li et al., 2013).
properties
IUPAC Name |
2-methoxy-5-(piperidin-1-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-5-11(9-13-12)10-14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPYTDHIGDPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine |
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